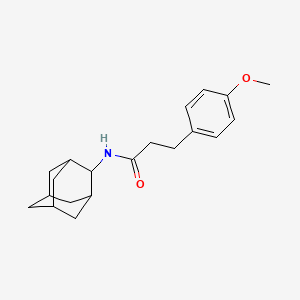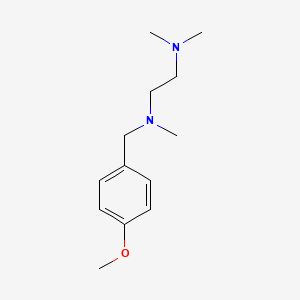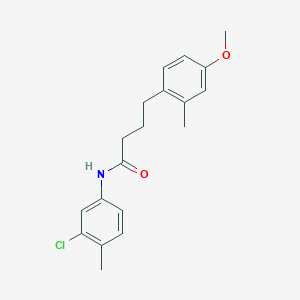![molecular formula C9H9Cl2NO3S B5724635 2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5724635.png)
2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide, commonly known as sulfonylurea herbicide, is a widely used herbicide in agriculture. It is a powerful and effective weed killer that is used to control broadleaf weeds and grasses in crops such as corn, soybeans, and wheat.
Aplicaciones Científicas De Investigación
2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide has been extensively studied for its herbicidal properties. It has been shown to effectively control various weeds, including pigweeds, foxtails, and lambsquarters. Additionally, it has been used in combination with other herbicides to improve weed control efficacy.
Mecanismo De Acción
The mechanism of action of 2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide involves inhibiting the activity of acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic metabolites, which ultimately results in the death of the plant.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound on plants have been extensively studied. It has been shown to affect the metabolism of branched-chain amino acids, leading to the accumulation of toxic metabolites. Additionally, it has been shown to affect the photosynthetic rate and respiration in plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide in lab experiments is its high efficacy in controlling weeds. Additionally, it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that it can be toxic to non-target organisms, including beneficial insects and microorganisms.
Direcciones Futuras
There are several future directions for the research of 2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide. One area of interest is the development of new formulations that are more environmentally friendly and less toxic to non-target organisms. Additionally, there is a need for further research on the biochemical and physiological effects of this herbicide on plants and the environment. Finally, there is a need for research on the development of new herbicides that target different metabolic pathways in plants, reducing the risk of herbicide resistance.
Conclusion
In conclusion, this compound is a powerful and effective herbicide that has been extensively studied for its weed control properties. Its mechanism of action involves inhibiting the activity of acetolactate synthase, leading to the accumulation of toxic metabolites and ultimately resulting in the death of the plant. While it has advantages in lab experiments, such as its high efficacy, there are also limitations, such as its toxicity to non-target organisms. Future research should focus on developing new formulations that are more environmentally friendly and less toxic, as well as exploring new herbicides that target different metabolic pathways in plants.
Métodos De Síntesis
The synthesis of 2,2-dichloro-N-[(4-methylphenyl)sulfonyl]acetamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2,2-dichloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a white crystalline solid.
Propiedades
IUPAC Name |
2,2-dichloro-N-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3S/c1-6-2-4-7(5-3-6)16(14,15)12-9(13)8(10)11/h2-5,8H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVPXIRGAZXKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5724553.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5724561.png)


![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5724590.png)







![2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5724652.png)